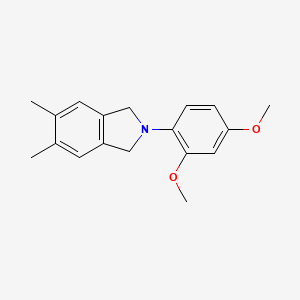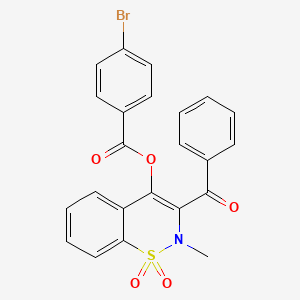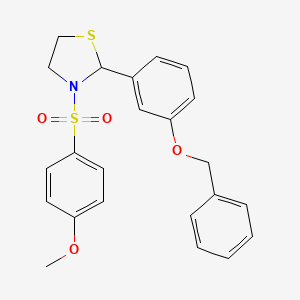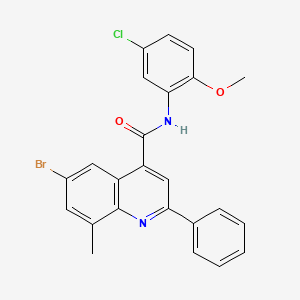
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of two methoxy groups at the 2 and 4 positions on the phenyl ring, and two methyl groups at the 5 and 6 positions on the isoindole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,4-dimethoxybenzaldehyde, a series of reactions including condensation, reduction, and cyclization can lead to the formation of the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted isoindole derivatives.
科学的研究の応用
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(2,4-dimethoxyphenyl)-1H-isoindole
- 5,6-dimethyl-2,3-dihydro-1H-isoindole
- 2-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Uniqueness
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to the specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to similar compounds, making it valuable for specific research and industrial applications.
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C18H21NO2/c1-12-7-14-10-19(11-15(14)8-13(12)2)17-6-5-16(20-3)9-18(17)21-4/h5-9H,10-11H2,1-4H3 |
InChIキー |
XGNDXOSXDZOHFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CN(C2)C3=C(C=C(C=C3)OC)OC)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11593488.png)
![(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11593494.png)

![(5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11593505.png)
![Methyl 2-{[(2,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11593506.png)

![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11593525.png)
![n[2(1Adamantyl)ethyl]2(4methoxyphenoxy)acetamide](/img/structure/B11593527.png)

![(4-tert-butylphenyl){4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11593542.png)
![4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline](/img/structure/B11593548.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593552.png)
![3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid](/img/structure/B11593563.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11593566.png)
